Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate, commonly known as Nitrazine Yellow, is a chemical compound primarily used as a pH indicator. It is particularly notable for its application in medical testing, specifically in determining the rupture of the amniotic sac during late pregnancy. The compound's ability to change color in response to pH variations makes it valuable in clinical settings.
Nitrazine Yellow is derived from naphthalene and contains dinitrophenyl and sulfonate functional groups. Its chemical structure allows it to exhibit distinct color changes at specific pH levels, which is crucial for its application as a diagnostic reagent.
This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. Azo dyes are widely used in various applications, including textiles and biological assays.
The synthesis of Nitrazine Yellow typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The general steps include:
The molecular formula of Nitrazine Yellow is , with a molecular weight of approximately 542.36 g/mol. The structure features:
O=S(=O)(O)C1=CC=C(C(=C1)N=N/C2=C(C(=C(C=C2)N(=O)=O)N(=O)=O)S(=O)(=O)[Na+])[Na+]
Nitrazine Yellow undergoes several chemical reactions that are significant for its functionality:
The pH sensitivity of Nitrazine Yellow makes it an effective indicator; it typically shifts from yellow at neutral pH to blue at alkaline conditions.
The mechanism by which Nitrazine Yellow functions as a pH indicator involves the following steps:
The transition range for Nitrazine Yellow typically occurs between pH 5.0 and 7.5, making it suitable for detecting amniotic fluid leakage.
Nitrazine Yellow is primarily used in scientific applications such as:
This compound exemplifies the intersection of chemistry and practical application in medical diagnostics, showcasing how specific chemical properties can be harnessed for critical health assessments.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: